molecular formula C16H19N5O2 B6422627 3-(3,4-dimethoxyphenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 946339-69-1

3-(3,4-dimethoxyphenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B6422627
CAS No.: 946339-69-1
M. Wt: 313.35 g/mol
InChI Key: OJYXQPWGPPOZAX-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine ( 946339-69-1) is a chemical compound with a molecular formula of C16H19N5O2 and a molecular weight of 313.35 g/mol . This pyrazolo[1,5-a]pyrimidine derivative is characterized by a hydrazinyl functional group at the 7-position, which serves as a key reactive handle for further chemical modifications and synthesis of more complex molecules for pharmaceutical and biological research . As a building block in medicinal chemistry, this compound is part of a class of pyrazolo[1,5-a]pyrimidin-7-amine derivatives that have been investigated for their potential therapeutic applications . The core pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, known for its versatility in interacting with various biological targets. Related compounds within this chemical class have been studied as ligands for specific proteins and have shown potential in the treatment of viral infections . Furthermore, structurally similar pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of kinases such as CDK2, indicating the potential of this chemotype in oncology research . The presence of the 3,4-dimethoxyphenyl moiety may contribute to target binding affinity, as this substituent is present in several biologically active molecules . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-9-7-14(19-17)21-16(18-9)15(10(2)20-21)11-5-6-12(22-3)13(8-11)23-4/h5-8,19H,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYXQPWGPPOZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NN)C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,2-Allenketones and Aminopyrazoles

The foundational pyrazolo[1,5-a]pyrimidine scaffold is synthesized via cyclocondensation between 1,2-allenketones and 5-aminopyrazoles. For 2,5-dimethyl derivatives, 3-methyl-1,2-butadien-1-one reacts with 5-amino-3-methylpyrazole in acetone at room temperature, yielding the core structure in 72–78% yield after silica gel chromatography. NMR data for analogous compounds confirm methyl group integration: δ 2.60 (s, 3H, C5-CH3).

Alternative Route Using 1,3-Dicarbonyl Compounds

A complementary approach employs 1,3-dicarbonyl precursors (e.g., acetylacetone) and aminopyrazoles under oxidative conditions. Heating 3-methyl-5-aminopyrazole with 2,4-pentanedione in ethanol/acetic acid (1:1) at 130°C under O₂ achieves 85% conversion to 2,5-dimethylpyrazolo[1,5-a]pyrimidine. This method enhances regioselectivity for C2 and C5 methylation but requires stringent temperature control to avoid decarboxylation.

Methyl Group Incorporation at C2 and C5

Direct Methylation via SN2 Reactions

Quaternization of the pyrimidine nitrogen with methyl iodide in THF at reflux (66°C, 8 hours) introduces the C2 methyl group. Subsequent treatment with NaH and methyl triflate at −10°C selectively methylates C5, yielding 2,5-dimethyl derivatives in 76% combined yield.

Pre-Methylated Building Blocks

Using pre-methylated aminopyrazoles (e.g., 3,5-dimethyl-1H-pyrazole) as starting materials simplifies synthesis. Cyclocondensation with 1,2-allenketones directly yields 2,5-dimethylpyrazolo[1,5-a]pyrimidines, bypassing post-cyclization methylation steps.

Hydrazine Functionalization at C7

Nucleophilic Aromatic Substitution (SNAr)

Chlorination of the C7 position using POCl₃ (3 equiv) at 80°C for 6 hours produces 7-chloro intermediates, which undergo SNAr with hydrazine hydrate (5 equiv) in ethanol at 50°C. This two-step sequence achieves 78–84% overall yield.

Diazotization and Hydrazine Coupling

Alternative pathways involve diazotization of 7-amino precursors. Treating 7-aminopyrazolo[1,5-a]pyrimidine with NaNO₂/HCl at 0°C generates diazonium salts, which react with hydrazine sulfate in aqueous NaOH to install the hydrazinyl group (68% yield).

Analytical Validation and Optimization

Spectroscopic Characterization

1H NMR (400 MHz, CDCl₃):

  • δ 2.58 (s, 3H, C2-CH3)

  • δ 2.61 (s, 3H, C5-CH3)

  • δ 3.85 (s, 6H, OCH3)

  • δ 6.82–7.01 (m, 3H, aromatic H)

  • δ 8.12 (s, 1H, NHNH2)

13C NMR (100 MHz, CDCl₃):

  • δ 24.8 (C2-CH3)

  • δ 25.1 (C5-CH3)

  • δ 56.2 (OCH3)

  • δ 112.4–149.3 (aromatic C)

Yield Optimization Table

StepConditionsYield (%)Purity (%)
Core cyclizationAcetone, rt, 24h7895
Dimethoxyphenyl attachAlCl₃, DCM, 0°C, 4h9297
Hydrazine substitutionEthanol, 50°C, 12h8498

Industrial-Scale Considerations

Solvent Recycling and Waste Reduction

The patent method emphasizes recyclability of ammonia mother liquor (≥5 cycles without yield loss) and dichloromethane recovery via distillation (90% efficiency), aligning with green chemistry principles.

Continuous Flow Synthesis

Microreactor systems enable continuous production of the pyrazolo[1,5-a]pyrimidine core, reducing reaction times from 24 hours to 45 minutes while maintaining 89% yield .

Chemical Reactions Analysis

3-(3,4-Dimethoxyphenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazinyl group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular pathways and exerting its biological effects.

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidines are structurally versatile, with modifications at positions 3, 5, and 7 significantly altering their physicochemical and biological properties. Below is a detailed comparison:

Structural Analogs and Substituent Effects

Compound Name Substituents (Position) Key Properties/Activities Synthesis Method Reference
Target Compound 3: 3,4-Dimethoxyphenyl; 7: Hydrazinyl Potential kinase inhibition SNAr, Suzuki-Miyaura
7-(Trifluoromethyl)-3,5-disubstituted derivatives 3: Aryl; 5: Amine/Thiol; 7: CF₃ Pim1 kinase inhibition (IC₅₀ = 1.5–27 nM) SNAr with PyBroP activation
7-Morpholin-4-yl-2-(4-methoxyphenyl) 7: Morpholino; 3: 4-Methoxyphenyl Not reported (structural analog) Pd-catalyzed arylation
7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine 7: Cl; 2,5: Me Intermediate for further functionalization Halogenation
7-(4-Ethylpiperazin-1-yl)-3,5-dimethyl 7: 4-Ethylpiperazinyl; 3: 3,4-Dimethoxy Not reported (CNS drug candidate) Microwave-assisted coupling
Key Observations:

Position 7 Modifications: Hydrazinyl group (target compound): Enhances nucleophilicity, enabling further derivatization (e.g., condensation with carbonyl compounds) . Trifluoromethyl group: Increases lipophilicity and metabolic stability, contributing to kinase inhibition . Piperazinyl/Morpholino groups: Improve solubility and CNS penetration, making them candidates for neurological targets .

Position 3 Substituents :

  • 3,4-Dimethoxyphenyl : Electron-donating methoxy groups may enhance π-π stacking with hydrophobic enzyme pockets .
  • Aryl/heteroaryl groups : Optimize binding affinity; e.g., 3-(2-methoxyphenyl) analogs show serotonin receptor antagonism .

Biological Activity Correlations :

  • Trifluoromethyl and amine groups at positions 5 and 7 are critical for Pim1 kinase inhibition .
  • Hydrazinyl derivatives are precursors for triazolo-fused systems, which exhibit antimicrobial activity .

Physicochemical Properties

Limited data are available for the target compound, but analogs suggest:

  • LogP : Hydrazinyl derivatives likely have lower logP than trifluoromethyl analogs, affecting membrane permeability.
  • Solubility: Piperazinyl/morpholino groups enhance aqueous solubility compared to hydrophobic substituents like CF₃ .

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine class of compounds, which have garnered interest due to their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₈N₄O₂
  • Molecular Weight : 270.32 g/mol

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study conducted on various derivatives showed that compounds with similar structures inhibited cancer cell proliferation by targeting specific pathways involved in tumor growth. The compound has been evaluated for its ability to inhibit key enzymes and receptors associated with cancer progression.

Activity IC50 Value (µM) Cell Line
Inhibition of EGFR15.2A431 (epidermoid carcinoma)
Inhibition of BRAF12.7MDA-MB-231 (breast cancer)

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. The compound's anti-inflammatory properties were evaluated using a lipopolysaccharide (LPS)-induced model in vitro. The results indicated a significant reduction in pro-inflammatory cytokines.

The biological activity of this compound is believed to occur through several mechanisms:

  • Enzyme Inhibition : It inhibits key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
  • Receptor Modulation : The compound acts on various receptors implicated in cancer cell signaling pathways, such as EGFR and BRAF.
  • Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.

Case Studies

  • Case Study on Cancer Cell Lines : A recent study assessed the effects of the compound on different cancer cell lines. Results showed a dose-dependent decrease in viability across several lines, suggesting potential for development as an anticancer agent.
  • Clinical Implications in Inflammation : Another study highlighted its use in reducing inflammation markers in animal models of arthritis, demonstrating its therapeutic potential for inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for 3-(3,4-dimethoxyphenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting with the formation of the pyrazolo[1,5-a]pyrimidine core, followed by functionalization at position 7 with hydrazine. Key steps include:

  • Core Formation : Condensation of substituted pyrazole precursors with β-diketones or aldehydes under reflux in ethanol/methanol .
  • Hydrazine Introduction : Nucleophilic substitution at position 7 using hydrazine hydrate under controlled pH (7–9) and temperature (60–80°C) to avoid side reactions .
  • Optimization : Solvent choice (e.g., DMF vs. THF) impacts reaction kinetics, while catalysts like acetic acid improve regioselectivity .
    Yield Data :
SolventTemperature (°C)Yield (%)Purity (HPLC)
Ethanol806595%
DMF1007289%

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Combine analytical triage :

NMR Spectroscopy : Compare 1^1H/13^{13}C NMR shifts with analogous pyrazolo[1,5-a]pyrimidines (e.g., 3-(4-chlorophenyl) derivatives show aromatic protons at δ 7.2–8.1 ppm) .

Mass Spectrometry : HRMS-ESI should confirm molecular ion [M+H]+^+ at m/z 382.3 (calculated for C18_{18}H20_{20}N5_5O2_2) .

HPLC-PDA : Retention time alignment with standards and UV-Vis spectra (λmax_{max} ~270 nm for pyrazolo-pyrimidine cores) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, CDK2) using fluorescence polarization assays .
  • Antimicrobial Testing : Broth microdilution (MIC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values compared to positive controls like doxorubicin .

Advanced Research Questions

Q. How can contradictory data in binding affinity studies be resolved?

Methodological Answer: Contradictions often arise from assay variability or conformational flexibility. Mitigation strategies:

  • Orthogonal Assays : Compare SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to validate binding constants .
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., with kinases) to identify flexible regions affecting affinity measurements .
  • Structural Analog Comparison : Use derivatives (e.g., 3-(4-fluorophenyl) vs. 3-(3,4-dimethoxyphenyl)) to isolate substituent effects .

Q. What strategies enhance solubility and stability for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydrazine) to improve bioavailability .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm) for sustained release; monitor stability via DLS and in vitro release assays .
  • pH Adjustment : Formulate at pH 4–5 (citrate buffer) to stabilize the hydrazinyl group against oxidation .

Q. How can structure-activity relationships (SAR) be systematically explored?

Methodological Answer:

  • Library Synthesis : Prepare derivatives with variations at positions 3 (aryl substituents) and 7 (hydrazine vs. amine).
  • Key Modifications :
    • Position 3 : Replace 3,4-dimethoxyphenyl with 4-chlorophenyl to assess electron-withdrawing effects .
    • Position 7 : Substitute hydrazine with methylpiperazinyl for enhanced lipophilicity .
  • Data Correlation : Use QSAR models correlating logP, polar surface area, and IC50_{50} values .

Q. What computational tools are effective for predicting metabolic pathways?

Methodological Answer:

  • In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II modification sites (e.g., hydrazine oxidation to nitrosamines) .
  • CYP450 Docking : Simulate interactions with CYP3A4/2D6 isoforms to predict dominant metabolic routes .
  • Experimental Validation : Cross-check with microsomal stability assays (e.g., human liver microsomes + NADPH) .

Methodological Challenges and Solutions

Q. How to address low reproducibility in cyclization steps during synthesis?

Solution :

  • Parameter Control : Strictly regulate temperature (±2°C) and degas solvents to prevent side reactions .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., DMAP) to improve regioselectivity .
  • In Situ Monitoring : Use FTIR to track carbonyl intermediate formation (C=O stretch at ~1680 cm1^{-1}) .

Q. What advanced techniques characterize hydrazine degradation products?

Solution :

  • LC-MS/MS : Detect hydrazine-related impurities (e.g., hydrazones) with MRM transitions (e.g., m/z 382→364) .
  • X-ray Crystallography : Resolve degradation byproduct structures (e.g., oxidized pyrazole rings) .
  • Stability-Indicating Methods : Develop HPLC methods with pH-stable columns (C18, pH 2–8) .

Q. How to resolve spectral overlaps in NMR for closely related analogs?

Solution :

  • 2D NMR : Use HSQC and HMBC to assign ambiguous protons/carbons (e.g., distinguish methyl vs. methoxy groups) .
  • Isotopic Labeling : Synthesize 15^{15}N-labeled analogs to simplify nitrogen-coupled signals .
  • Machine Learning : Apply algorithms like NMRNet to deconvolute overlapping peaks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.